molecular formula C12H18FNO2S B1499411 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine CAS No. 207740-33-8

2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine

Cat. No. B1499411
CAS RN: 207740-33-8
M. Wt: 259.34 g/mol
InChI Key: ZBUUUKBTOCTOPW-UHFFFAOYSA-N
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Description

2C-T-21 belongs to the phenethylamine chemical class and is part of the 2C-x family of psychedelic phenethylamines. It was first synthesized by Alexander Shulgin and documented in his book PiHKAL (“Phenethylamines I Have Known and Loved”). The compound is characterized by its psychedelic effects when administered. Users typically describe it as being relaxed and clear-headed with mild visual effects. Notably, it lacks the appetite suppression commonly observed with other members of its class .


Molecular Structure Analysis

  • Substituent Groups :
    • Ethylfluoro thioether group attached to carbon R₄ of the phenyl ring .

Physical And Chemical Properties Analysis

  • Legal Status : 2C-T-21 remains unscheduled in the United States .

Scientific Research Applications

Analytical Techniques and Detection

  • A study by Nieddu et al. (2015) developed a method for the quantitative determination in hair of 11 phenethylamines, including 2,5-Dimethoxy-4-ethylthiophenethylamine, a compound closely related to 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine. This method, involving liquid chromatography/tandem mass spectrometry (LC-MS-MS), could be used for forensic and toxicological purposes in detecting these substances in human hair (Nieddu et al., 2015).
  • Tsai et al. (2006) focused on optimizing the separation and concentration of phenethylamine designer drugs, including derivatives similar to 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine, using capillary electrophoresis with fluorescence detection. This research contributes to the development of more sensitive analysis techniques for these compounds (Tsai et al., 2006).

Pharmacology and Toxicology

  • Theobald et al. (2005) studied the metabolism and toxicological detection of 2C-T-7, a compound related to 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine, in rat urine using gas chromatography/mass spectrometry. This research is valuable for understanding the metabolic pathways and potential toxicological profiles of similar phenethylamines (Theobald et al., 2005).

Synthesis and Internal Standards

  • Xu and Chen (2006) described the synthesis of deuterium-labeled phenethylamine derivatives, which are used as internal standards in gas chromatography-mass spectrometry assays. This research is important for improving the accuracy of analytical techniques used in studying compounds like 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine (Xu & Chen, 2006).

Drug Interaction and Neurotoxicity

  • Inan et al. (2020) conducted a systematic review on novel phenethylamines and their potential interactions with prescription drugs. This study provides insight into how 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine might interact with other medications, although it primarily focuses on other phenethylamines (Inan et al., 2020).

Other Research Applications

  • Various studies have focused on the analysis, detection, and pharmacological effects of phenethylamine derivatives. While these studies may not directly address 2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine, they provide valuable context and methodologies that could be applicable to its research (Kerrigan et al., 2011).

Safety and Hazards

  • Toxicity : Concerns regarding toxicity have been raised, especially considering the death of a 22-year-old individual who ingested an unknown amount of 2C-T-21 .

properties

IUPAC Name

2-[4-(2-fluoroethylsulfanyl)-2,5-dimethoxyphenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO2S/c1-15-10-8-12(17-6-4-13)11(16-2)7-9(10)3-5-14/h7-8H,3-6,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUUUKBTOCTOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CCN)OC)SCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174851
Record name 2C-T-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxy-4-(2-fluoroethylthio)phenethylamine

CAS RN

207740-33-8
Record name 4-[(2-Fluoroethyl)thio]-2,5-dimethoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207740-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2C-T-21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2C-T-21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2C-T-21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720O3Q04GA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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